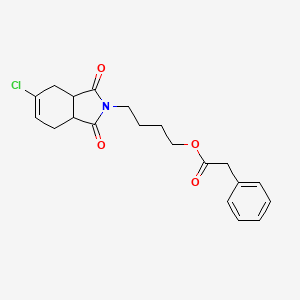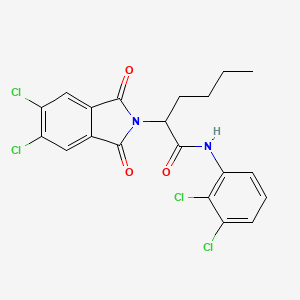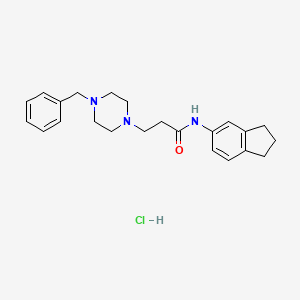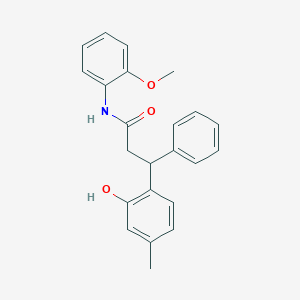
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime
Übersicht
Beschreibung
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime, also known as PYBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has been used as a tool for studying the structure and function of enzymes. In materials science, 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has been used to prepare functionalized nanoparticles and as a precursor for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. It has also been reported to induce apoptosis in cancer cells and to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime can inhibit the activity of enzymes involved in neurotransmitter synthesis and metabolism, as well as enzymes involved in the biosynthesis of melanin. 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has also been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses and bacteria. In vivo studies have shown that 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime. One area of interest is the development of 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the use of 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime as a tool for studying enzyme structure and function. Additionally, there is potential for the use of 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime in materials science, particularly in the preparation of functionalized nanoparticles. Further research is needed to fully understand the mechanism of action of 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime and to explore its potential applications in various fields.
In conclusion, 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime is a chemical compound that has shown promise for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(2-pyridinyl)ethanone O-(4-bromobenzoyl)oxime and to develop new applications for this compound.
Eigenschaften
IUPAC Name |
[(Z)-1-pyridin-2-ylethylideneamino] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-10(13-4-2-3-9-16-13)17-19-14(18)11-5-7-12(15)8-6-11/h2-9H,1H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJRILDSVIIPC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-pyridin-2-ylethylideneamino] 4-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B3940594.png)




![1-(3-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940637.png)
![3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3940645.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B3940667.png)



![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B3940686.png)
![4-(5-tert-butyl-2-thienyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940692.png)
![4-[11-(4-fluorophenyl)-3-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B3940696.png)